2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1051941-78-6
VCID: VC11860873
InChI: InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H
SMILES: CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.8 g/mol

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride

CAS No.: 1051941-78-6

Cat. No.: VC11860873

Molecular Formula: C18H21ClN2O

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride - 1051941-78-6

Specification

CAS No. 1051941-78-6
Molecular Formula C18H21ClN2O
Molecular Weight 316.8 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole;hydrochloride
Standard InChI InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H
Standard InChI Key XFASIFNJGMWDIK-UHFFFAOYSA-N
SMILES CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
Canonical SMILES CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzimidazole core substituted at position 1 with a propyl group and at position 2 with a 4-methoxybenzyl moiety, accompanied by a hydrochloride counterion . The molecular formula is C₁₈H₂₁ClN₂O, with a molecular weight of 316.8 g/mol . The IUPAC name, 2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole hydrochloride, reflects its substitution pattern and salt form .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₂O
Molecular Weight316.8 g/mol
SMILESCCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
InChIKeyXFASIFNJGMWDIK-UHFFFAOYSA-N

Spectroscopic and Computational Data

The InChI identifier (InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H) confirms the connectivity of atoms, while the 3D conformer model highlights a planar benzimidazole ring with substituents oriented orthogonally to minimize steric strain . Computational analyses predict moderate hydrophobicity (logP ≈ 3.2) and hydrogen-bond acceptor/donor counts of 3 and 1, respectively .

Synthetic Pathways and Optimization

Core Benzodiazepine Formation

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For this compound, a plausible route involves:

  • Alkylation of o-phenylenediamine with 3-chloropropylamine to introduce the propyl group .

  • Reaction with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to attach the 4-methoxybenzyl substituent .

  • Salt formation via treatment with hydrochloric acid to yield the hydrochloride form .

Reaction Conditions and Yields

Critical parameters include:

  • Temperature: Alkylation steps require mild heating (40–60°C) to prevent decomposition .

  • Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
    Reported yields for analogous benzimidazole hydrochlorides range from 65–78%, depending on purification methods .

Pharmacological Profile and Mechanisms

Table 2: Anticancer Activity of Selected Benzimidazole Analogs

CompoundTargetIC₅₀ (μM)Cancer Cell Line
MS-247 DNA Topo I/II0.02Lung, colon, breast
8I Topo I2.68K562 leukemia
4f DNA synthesis<10Leukemia, melanoma

Apoptotic Signaling Pathways

Benzimidazoles activate intrinsic apoptosis through:

  • Mitochondrial depolarization: Increased Bax/Bcl-2 ratio and cytochrome c release .

  • Caspase-3/7 activation: Cleavage of PARP and subsequent DNA fragmentation .
    In HL60 leukemia cells, analogs like 2XP induce G2/M phase arrest and apoptosis at 10–20 μM .

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